2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while deprotection yields the free amine.
Scientific Research Applications
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid
Uniqueness
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the specific positioning of the bromine and Boc-protected amino groups, which confer distinct reactivity and potential biological activity compared to its analogs .
Biological Activity
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrN₃O₄
- Molecular Weight : 348.17 g/mol
- CAS Number : 220448-02-2
The compound features a bromo-substituted phenyl ring and a tert-butoxycarbonyl (Boc) amino group, which are crucial for its biological interactions.
The biological activity of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, suggesting a role in treating infections.
- Anti-cancer Activity : Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis through various signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study involving the MDA-MB-231 breast cancer cell line, treatment with 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid resulted in significant growth inhibition with an IC50 value of 0.126μM. The compound induced apoptosis through the activation of caspases, highlighting its potential as an anti-cancer agent. Additionally, it demonstrated a selective toxicity profile, affecting cancer cells more than non-cancerous cells .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties revealed that the compound exhibited activity against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) ranged from 4μg/mL to 8μg/mL, indicating its potential use in treating resistant bacterial infections .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Initial findings suggest moderate bioavailability with a favorable safety profile at high doses in animal models. Further studies are needed to elucidate the complete pharmacokinetic parameters and potential toxicological effects.
Properties
Molecular Formula |
C13H16BrNO5 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
2-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-4-8(14)5-10(6-9)19-7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MAVZPADZPPWFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.